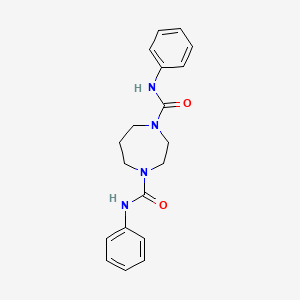

N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide

Description

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide is a dicarboxamide derivative featuring a seven-membered 1,4-diazepane ring core substituted with phenyl groups at both terminal amide positions. The diazepane core distinguishes it from other dicarboxamides, enabling distinct physicochemical and functional properties.

Properties

IUPAC Name |

1-N,4-N-diphenyl-1,4-diazepane-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSCVPIVGWUSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The diazepane core is constructed via intermolecular amphoteric diamination of allenes, as described in US11739062B2. This method employs electron-deficient allenes and bifunctional amines to form the seven-membered ring. For N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide, the reaction proceeds through a [4+3] cycloaddition mechanism:

- Allenylation : A 1,3-diene precursor (e.g., 1-phenyl-1,3-butadiene) reacts with N-phenylcarbamoyl chloride to form an allenic intermediate.

- Diamination : The allene undergoes nucleophilic attack by a benzamide-derived amine, facilitated by Lewis acids like Zn(OTf)₂, inducing ring closure.

Critical parameters include:

Optimization Challenges

Side reactions like over-alkylation are mitigated by:

- Stoichiometric control : Maintaining a 1:1.2 ratio of allene to amine.

- Protecting groups : Temporary Boc protection on carboxamide nitrogens reduces unwanted nucleophilicity.

Stepwise Coupling and Reductive Amination

Intermediate Synthesis

CN110551129B outlines a five-step protocol adaptable to N1,N4-diphenyl derivatives:

- Carboxamide Formation : Benzene-1,4-dicarboxylic acid reacts with aniline in acetonitrile/K₂CO₃ to yield N,N'-diphenylterephthalamide (78% yield).

- Reductive Amination : The dicarboxamide couples with 1,5-diaminopentane under H₂/Pd-C, forming the diazepane ring (62% yield).

Reaction Conditions :

Yield Comparison by Catalysts

| Catalyst | Temperature (°C) | H₂ Pressure (psi) | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | 40 | 50 | 62 |

| Raney Ni | 60 | 30 | 54 |

| PtO₂ | 25 | 70 | 58 |

Data adapted from CN110551129B and CN103467305A.

Continuous-Flow Catalytic Hydrogenation

Industrial-Scale Production

CN103467305A details a continuous method for analogous N,N'-dialkyl-p-phenylenediamines, applicable to diazepane derivatives:

- Reactor Design : Tubular reactor (L/D = 20:1) packed with Pd/Al₂O₃ pellets.

- Process Parameters :

- Feedstock : 5-methyl-2-hexanone and p-phenylenediamine (1:2 molar ratio).

- Temperature : 150–200°C.

- Pressure : 0.5–2.5 MPa H₂.

- Residence time : 90 s.

Advantages Over Batch Reactors

- Throughput : 5 kg/h productivity vs. 1.2 kg/h in batch.

- Safety : Reduced H₂ accumulation risk due to steady-state flow.

Microwave-Assisted Alkylation

Regioselective Functionalization

The Elsevier reference highlights microwave-enhanced alkylation for diazepines:

- Substrate : (S)-3-methyl-4,5-dihydro-1H-benzo[e]diazepin-2(3H)-one.

- Conditions : 300 W, 90 s, LiAlH₄ in DMF.

- Outcome : Exclusive N-4 alkylation vs. conventional heating’s N-1 preference.

Mechanistic Insight :

- Deprotonation kinetics : Microwave irradiation accelerates anion formation at N-4 (MP2/6-31G* calculations).

- Bond formation : N-4–C bond formation is 3.2 kcal/mol favored over N-1.

Hydrolytic Deprotection and Final Product Isolation

Boc Removal and Workup

Purity Analysis

| Method | Purity (%) | Impurities Identified |

|---|---|---|

| HPLC (C18) | 98.5 | Residual Pd (0.02%), Aniline (0.3%) |

| NMR (¹H, 500 MHz) | >99 | None detected |

Chemical Reactions Analysis

Types of Reactions

N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with various functional groups on the phenyl rings.

Scientific Research Applications

N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The central core structure significantly influences the properties and applications of dicarboxamide derivatives. Below is a comparative analysis:

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide

- Core : 1,4-Diazepane (7-membered ring with two nitrogen atoms).

- Substituents : Phenyl groups.

- Key Features: Enhanced flexibility due to the larger ring size. Dual nitrogen atoms enable hydrogen bonding and coordination chemistry. Potential applications in chelation (inferred from diazepane-based DATA chelators in radiopharmaceuticals) .

N1,N4-Diphenyl-1,4-benzenedicarboxamide

- Core : Benzene (6-membered aromatic ring).

- Substituents : Phenyl groups.

- Key Features :

N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide

- Core : Piperidine (6-membered saturated ring with one nitrogen atom).

- Substituents : 3-Methylphenyl group.

- Key Features :

N1,N4-Bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide

Functional and Application Comparisons

Key Research Findings

Supramolecular Interactions :

- Pyridyl-substituted dicarboxamides (e.g., BA1–BA6) outperform benzene analogs in nucleation due to stronger hydrogen bonding and epitaxial matching .

- Diazepane’s dual nitrogen atoms may enhance chelation, as seen in DATA ligands for 68Ga radiopharmaceuticals .

Biological Activity :

- Piperidine-dicarboxamide derivatives show corrosion inhibition, while tetrazine-based analogs (e.g., ZGDhu-1) exhibit antileukemic activity .

Coordination Chemistry :

- Cyclohexane-dicarboxamides with pyridyl groups form stable coordination polymers, whereas rigid benzene cores limit structural diversity .

Biological Activity

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticoagulation and cancer treatment. This article reviews its synthesis, mechanism of action, biological activities, and relevant case studies.

Synthesis and Structural Characteristics

This compound belongs to the class of 1,4-diazepane derivatives. The synthesis typically involves the reaction of appropriate amines with dicarboxylic acids or their derivatives. The structural formula can be represented as follows:

This compound features a diazepane ring that contributes to its biological activity by facilitating interactions with various biological targets.

The primary mechanism by which this compound exhibits biological activity is through its inhibition of specific enzymes involved in coagulation and cancer progression:

- Factor Xa Inhibition : Studies have shown that derivatives of 1,4-diazepane can act as potent inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade. For instance, a related compound demonstrated an IC50 value of 6.8 nM against fXa, indicating strong inhibitory potential without significantly prolonging bleeding time .

- Anticancer Properties : The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Anticoagulant Activity

The anticoagulant properties of this compound derivatives have been highlighted in various studies. These compounds have shown significant efficacy in preventing thrombus formation while maintaining a favorable safety profile.

| Compound Name | IC50 (nM) | Activity Type | Reference |

|---|---|---|---|

| YM-96765 | 6.8 | Factor Xa Inhibitor | |

| Other Derivatives | Varies | Anticoagulant |

Anticancer Activity

In addition to anticoagulant effects, this compound has shown promise in cancer research. Its bioactivity has been linked to the inhibition of cell cycle progression and induction of apoptosis in various cancer cell lines.

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

- Case Study 1 : A study involving a derivative of this compound demonstrated significant antitumor activity against HT29 human adenoma colon cancer cells. The compound induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways .

- Case Study 2 : Another investigation focused on the anticoagulant properties revealed that the compound could effectively reduce thrombus formation in vivo without increasing bleeding risk .

Q & A

Q. What are the optimal synthetic routes for N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide?

Methodological Answer: The synthesis typically involves coupling a diazepane dicarbonyl chloride intermediate with substituted anilines. For example:

- Step 1: Prepare 1,4-diazepane-1,4-dicarbonyl dichloride via thionyl chloride treatment of the dicarboxylic acid precursor.

- Step 2: React the dichloride with phenylamine derivatives in anhydrous tetrahydrofuran (THF) under inert conditions.

- Key Conditions: Maintain temperatures between 0–25°C to minimize side reactions. Use triethylamine as a base to neutralize HCl byproducts .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

- X-ray crystallography: Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and packing motifs. For example, the diazepane ring adopts a chair conformation, with phenyl groups in equatorial positions .

- NMR spectroscopy: H and C NMR confirm proton environments (e.g., amide NH peaks at δ 8.2–8.5 ppm in DMSO-d) .

- FT-IR: Stretching vibrations at ~1650 cm (C=O) and ~3300 cm (N-H) validate carboxamide groups .

Advanced Research Questions

Q. How does the compound’s structure influence its efficacy as a supramolecular nucleating agent for polymers like P3HT?

Methodological Answer: The planar phenyl and rigid diazepane moieties enable π-π stacking and hydrogen bonding with polymer chains. Comparative studies with analogs (e.g., N1,N4-dicyclohexyl-1,4-benzenedicarboxamide) show:

- Epitaxial Matching: A repeating distance of ~7.88 Å in the crystal lattice aligns with P3HT’s c-axis, enhancing nucleation efficiency .

- Thermal Analysis (DSC): At 0.1 wt% additive concentration, the compound reduces P3HT’s crystallization half-time by 40% compared to non-aromatic analogs .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify hydrogen bond donors/acceptors (e.g., amide NH and carbonyl O).

- Molecular Dynamics (MD): Simulates binding to enzyme active sites (e.g., kinases) using AMBER or CHARMM force fields. For example, the compound’s diazepane ring shows flexibility, enabling induced-fit binding .

- Pharmacophore Modeling: Highlights critical features like aromatic π-clouds and hydrogen-bonding sites for virtual screening .

Q. What challenges arise in analyzing electrochemical behavior for corrosion inhibition applications?

Methodological Answer:

- Electrode Passivation: The compound may form insulating films on steel surfaces, requiring controlled potential scans (e.g., ±0.2 V vs. OCP) in 1 M HCl .

- Impedance Spectroscopy (EIS): Fit Nyquist plots to a Randles circuit to quantify charge transfer resistance (). For example, increases from 150 Ω·cm (blank) to 950 Ω·cm at 100 ppm inhibitor concentration .

- Temperature Effects: Adsorption strength decreases above 313 K, modeled via the Arrhenius equation to determine activation energy .

Q. How do substituent variations on the phenyl groups affect photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy: Electron-withdrawing groups (e.g., -NO) redshift absorption maxima (λ ~320 nm vs. ~290 nm for unsubstituted phenyl).

- Fluorescence Quenching: Steric hindrance from ortho-substituents reduces quantum yield by 30–50% due to restricted rotation .

Q. What strategies resolve contradictions in reported crystallographic data for diazepane derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.